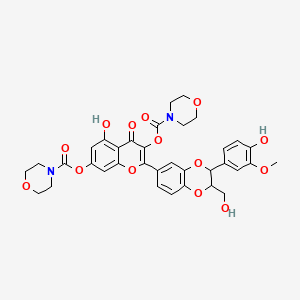

Antitumor agent-48

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C35H34N2O14 |

|---|---|

Molecular Weight |

706.6 g/mol |

IUPAC Name |

[5-hydroxy-2-[3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-(morpholine-4-carbonyloxy)-4-oxochromen-7-yl] morpholine-4-carboxylate |

InChI |

InChI=1S/C35H34N2O14/c1-44-25-14-19(2-4-22(25)39)31-28(18-38)48-24-5-3-20(15-26(24)49-31)32-33(51-35(43)37-8-12-46-13-9-37)30(41)29-23(40)16-21(17-27(29)50-32)47-34(42)36-6-10-45-11-7-36/h2-5,14-17,28,31,38-40H,6-13,18H2,1H3 |

InChI Key |

SYCOXFSOXHTSJC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)OC(=O)N6CCOCC6)O)OC(=O)N7CCOCC7)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

Initial Screening of Antitumor Agent-48 on Human Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro screening of Antitumor agent-48, a 2,3-dehydrosilybin derivative. The document details the cytotoxic effects of the agent on a panel of human cancer cell lines, outlines the experimental protocols used for this evaluation, and illustrates the potential signaling pathways involved in its mechanism of action.

Quantitative Data Summary

This compound has demonstrated cytotoxic activity against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cancer cell population, are summarized in the table below.[1][2]

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 8.06[1][2] |

| NCI-H1299 | Non-Small Cell Lung Cancer | 13.1[1] |

| HepG2 | Hepatocellular Carcinoma | 16.51 |

| HT29 | Colorectal Cancer | 12.44 |

Experimental Protocols

The in vitro anticancer activity of this compound was determined using a Cell Counting Kit-8 (CCK-8) assay. This colorimetric assay measures cell viability.

Cell Culture

-

Human cancer cell lines (MCF-7, NCI-H1299, HepG2, and HT29) were cultured in an appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cells were maintained in a humidified incubator at 37°C with 5% CO2.

CCK-8 Cytotoxicity Assay

-

Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was then serially diluted with the culture medium to achieve a range of final concentrations. The culture medium in the wells was replaced with the medium containing the various concentrations of this compound. Control wells contained medium with DMSO at the same concentration as the treatment wells.

-

Incubation: The plates were incubated for 48 hours.

-

CCK-8 Reagent Addition: Following the incubation period, 10 µL of the CCK-8 solution was added to each well.

-

Final Incubation and Absorbance Measurement: The plates were incubated for an additional 1-4 hours. The absorbance was then measured at 450 nm using a microplate reader.

-

Data Analysis: The IC50 values were calculated from the dose-response curves generated from the absorbance data.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the potential signaling pathways affected by this compound, based on the known mechanisms of its parent compounds, silibinin and 2,3-dehydrosilybin, as well as the general workflow for the initial screening.

Experimental workflow for the initial screening of this compound.

Silibinin and its derivatives have been shown to modulate multiple signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

Potential signaling pathways affected by this compound.

The parent compound, silibinin, has been reported to induce apoptosis through both extrinsic and intrinsic pathways. This involves the activation of caspases and can be linked to the JNK signaling pathway.

Induction of apoptosis by this compound.

References

A Technical Guide to the Anticancer Mechanisms of 2,3-Dehydrosilybin Compounds

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Silybin (silibinin), a natural flavonolignan derived from milk thistle (Silybum marianum), has been extensively studied for its hepatoprotective and anticancer properties.[1][2] Its oxidation product, 2,3-dehydrosilybin (DHS), has emerged as a more potent derivative, demonstrating significantly enhanced anticancer efficacy in a variety of preclinical cancer models.[1][3][4] This technical guide provides an in-depth analysis of the molecular mechanisms through which DHS and its related compounds exert their anticancer effects. It details their impact on critical signaling pathways, transcription factors, cell cycle regulation, and apoptosis. The guide also includes a compilation of quantitative efficacy data and detailed protocols for key experimental assays, intended to serve as a valuable resource for researchers in oncology and drug development.

Core Mechanisms of Action

DHS exhibits a multi-targeted approach to cancer therapy, intervening at several critical points in tumor cell proliferation, survival, and progression. Its mechanisms are primarily centered around the inhibition of mitogenic signaling, suppression of key transcription factors, and the induction of cell cycle arrest and apoptosis.

Inhibition of Mitogenic and Survival Signaling Pathways

DHS effectively attenuates the signaling cascades that drive cancer cell growth and survival. Studies have shown that DHS and its derivatives can simultaneously inhibit multiple key pathways, including EGFR, PI3K/Akt, MAPK/ERK, and JAK/STAT.

-

EGFR/MAPK Pathway: DHS treatment has been shown to reduce the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and its downstream effector, Extracellular signal-Regulated Kinase (ERK1/2), in basal cell carcinoma models. This inhibition disrupts the signaling cascade that promotes cell proliferation.

-

PI3K/Akt Pathway: The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism. DHS has been observed to decrease the phosphorylation of Akt, thereby inhibiting this pro-survival pathway.

-

JAK/STAT Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and plays a pivotal role in tumor progression. DHS and its parent compound, silibinin, are effective inhibitors of STAT3 phosphorylation, blocking its nuclear translocation and downstream gene expression.

Caption: DHS inhibits key mitogenic and survival signaling pathways.

Suppression of Pro-Inflammatory Transcription Factors

Downstream of the aforementioned signaling pathways, transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) orchestrate the expression of genes involved in inflammation, cell survival, and proliferation. DHS has been shown to suppress the activation of both NF-κB and AP-1 in basal cell carcinoma cells, contributing to its overall anticancer effect. This action is critical, as chronic inflammation driven by these factors is a known promoter of tumorigenesis.

Caption: DHS suppresses the activation of key transcription factors.

Induction of Apoptosis

A key hallmark of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis. DHS is a potent inducer of apoptosis in a range of cancer cell lines, including prostate, liver, and bladder cancer. This effect is often more pronounced compared to its parent compound, silybin. Apoptosis induction by DHS has been confirmed by methods such as flow cytometry, which detects DNA fragmentation, and by observing the cleavage of caspase-3, a key executioner protein in the apoptotic cascade.

Induction of Cell Cycle Arrest

By interfering with cell cycle progression, DHS prevents cancer cells from dividing and proliferating. Studies on prostate cancer cells have shown that DHS and its alkyl derivatives can effectively arrest the cell cycle in the G0/G1 phase. This arrest is associated with a decrease in the expression of proliferation biomarkers such as Proliferating Cell Nuclear Antigen (PCNA) and cyclin D1. In some cancer types, such as cervical cancer, the parent compound silibinin has been shown to induce G2/M arrest, suggesting the precise phase of arrest may be cell-type dependent.

Caption: DHS induces cell cycle arrest, primarily at the G0/G1 phase.

Quantitative Efficacy Data

The superior potency of DHS and its derivatives over silybin is evident from in vitro and in vivo studies. The following tables summarize key quantitative data from published research.

Table 1: In Vitro Antiproliferative Activity of DHS and Derivatives (IC₅₀ Values)

IC₅₀ is the concentration of a drug that inhibits cell viability by 50%.

| Compound | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Citation(s) |

| 2,3-Dehydrosilybin (DHS) | PC-3 | Prostate | ~30-50 | |

| LNCaP | Prostate | >10 | ||

| DU145 | Prostate | >10 | ||

| MCF-7 | Breast | >20 | ||

| NCI-H1299 | Lung | >20 | ||

| HepG2 | Liver | >20 | ||

| HT29 | Colon | >20 | ||

| 3-O-propyl-2,3-dehydrosilybin | PC-3 | Prostate | 1.71 | |

| LNCaP | Prostate | 2.07 | ||

| 5-O-heptyl-2,3-dehydrosilybin | PC-3 | Prostate | <8 | |

| LNCaP | Prostate | <8 | ||

| DU145 | Prostate | <8 | ||

| Silibinin (for comparison) | PC-3 | Prostate | >100 | |

| LNCaP | Prostate | 72.1 | ||

| DU145 | Prostate | 96.2 | ||

| Various | Various | ~50-200 |

Table 2: In Vivo Antitumor Efficacy of DHS

| Compound | Animal Model | Dose | Tumor Growth Inhibition | Citation(s) |

| Silibinin | Ectopic allograft (ASZ murine BCC cells) | 200 mg/kg (oral) | 44% | |

| 2,3-Dehydrosilybin (DHS) | Ectopic allograft (ASZ murine BCC cells) | 200 mg/kg (oral) | 71% |

Detailed Experimental Protocols

The following sections provide standardized methodologies for key experiments used to elucidate the mechanism of action of DHS compounds.

Cell Proliferation/Viability Assay (e.g., WST-1 or CCK-8)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of DHS compounds or vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).

-

Reagent Incubation: Add 10 µL of WST-1 or CCK-8 reagent to each well. Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.

Caption: Workflow for a cell proliferation/viability assay.

Cell Cycle Analysis via Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Cell Culture and Treatment: Culture cells to ~60% confluency and treat with DHS compounds or vehicle control for 16-24 hours.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer to measure the fluorescence of the PI-stained DNA.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Caption: Workflow for cell cycle analysis by flow cytometry.

Apoptosis Assay via Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Seed cells and treat with DHS compounds for the desired duration (e.g., 16-48 hours).

-

Cell Harvesting: Collect all cells (including supernatant) and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

-

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blotting

This technique is used to detect and quantify specific proteins in a sample, such as the phosphorylated forms of signaling proteins.

-

Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-cleaved caspase-3) overnight at 4°C. Wash, then incubate with an HRP-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Conclusion and Future Directions

2,3-dehydrosilybin (DHS) and its derivatives represent a promising class of natural product-based anticancer agents with significantly greater potency than the parent compound, silybin. The multitargeted mechanism of action—involving the concurrent inhibition of key oncogenic signaling pathways (EGFR, PI3K/Akt, STAT3), suppression of transcription factors (NF-κB, AP-1), and induction of cell cycle arrest and apoptosis—makes these compounds particularly compelling. The robust preclinical data, including significant in vivo tumor growth inhibition, strongly supports further investigation. Future research should focus on optimizing the pharmacological properties of DHS derivatives to improve bioavailability, conducting comprehensive preclinical toxicology studies, and ultimately advancing the most promising candidates into clinical trials for various human cancers.

References

- 1. Anti-Cancer Efficacy of Silybin Derivatives - A Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]

- 3. 5- or/and 20-O-alkyl-2,3-dehydrosilybins: Synthesis and biological profiles on prostate cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Silibinin and its 2,3-dehydro-derivative inhibit basal cell carcinoma growth via suppression of mitogenic signaling and transcription factors activation - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Cytotoxic Activity of Antitumor Agent-48 Against MCF-7 and HepG2 Cells

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the cytotoxic activity of Antitumor agent-48, a novel 2,3-dehydrosilybin derivative, against two prominent human cancer cell lines: MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma). This document provides a comprehensive summary of its in-vitro efficacy, detailed experimental protocols for assessing its activity, and an exploration of its putative mechanism of action based on molecular docking studies and the known biological activities of its parent compounds, silibinin and 2,3-dehydrosilybin. All quantitative data is presented in standardized tables, and key experimental and logical workflows are visualized using diagrams.

Introduction

This compound (also referred to as Compound 4a) is a synthetic derivative of 2,3-dehydrosilybin, which itself is an oxidation product of silibinin, the primary active constituent of milk thistle (Silybum marianum).[1] Silibinin and its derivatives have garnered significant interest in oncology for their pleiotropic anticancer effects, including the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic signaling pathways with minimal toxicity to normal cells. This compound was developed as part of a series of novel silibinin and 2,3-dehydrosilybin derivatives bearing carbamate groups to enhance antitumor activity.[2] This guide focuses specifically on its cytotoxic effects on the MCF-7 and HepG2 cell lines.

Quantitative Data Summary

The primary measure of cytotoxic activity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The IC50 values for this compound were determined using a Cell Counting Kit-8 (CCK-8) assay.

| Cell Line | Cancer Type | This compound IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 8.06[1] |

| HepG2 | Hepatocellular Carcinoma | 16.51[1] |

Putative Mechanism of Action

The precise signaling pathways disrupted by this compound in MCF-7 and HepG2 cells have not been fully elucidated in dedicated studies. However, the originating research paper by Wu et al. suggests a potential mechanism through the inhibition of Heat Shock Protein 90 (Hsp90), based on molecular docking studies of structurally similar derivatives.[2] Hsp90 is a molecular chaperone crucial for the stability and function of numerous oncogenic client proteins.

Furthermore, based on extensive research into the parent compounds, silibinin and other 2,3-dehydrosilybin derivatives, a probable mechanism involves the modulation of key cellular pathways controlling proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is a frequently implicated target for flavonoids in cancer therapy. Inhibition of this pathway would lead to decreased cell proliferation and survival. Concurrently, this class of compounds is known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspases and modulation of Bcl-2 family proteins.

The following diagram illustrates the proposed signaling cascade.

Experimental Protocols

The following sections describe the detailed methodologies for the key experiments used to characterize the cytotoxic activity of this compound.

Cell Culture and Maintenance

-

Cell Lines: Human breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cells are obtained from a certified cell bank (e.g., ATCC).

-

Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

-

Subculturing: Cells are passaged upon reaching 80-90% confluency. The medium is removed, cells are washed with Phosphate-Buffered Saline (PBS), and detached using a 0.25% Trypsin-EDTA solution. Fresh medium is added to inactivate trypsin, and the cell suspension is centrifuged, resuspended in new medium, and re-plated at the desired density.

In-Vitro Cytotoxicity Assay (CCK-8)

This protocol is based on the method described by Wu et al. for evaluating the synthesized derivatives.

-

Cell Seeding: Cells are harvested during the logarithmic growth phase and seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium. Plates are pre-incubated for 24 hours to allow for cell adherence.

-

Compound Treatment: this compound is dissolved in DMSO to create a stock solution and then diluted to various final concentrations in the culture medium. 10 µL of each concentration is added to the respective wells. A control group receives medium with the equivalent concentration of DMSO.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

CCK-8 Reagent Addition: Following incubation, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well. Care is taken to avoid introducing bubbles.

-

Final Incubation: The plates are incubated for an additional 1-4 hours.

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

-

Calculation: The cell viability is calculated using the formula:

-

Cell Viability (%) = [(Absorbance of treated wells - Absorbance of blank wells) / (Absorbance of control wells - Absorbance of blank wells)] x 100

-

-

IC50 Determination: The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

The general workflow for this assay is depicted below.

Apoptosis Analysis by Annexin V/PI Staining (Proposed Protocol)

To confirm if the cytotoxic effect is mediated by apoptosis, a flow cytometry-based assay using Annexin V-FITC and Propidium Iodide (PI) staining is recommended.

-

Cell Treatment: Seed MCF-7 or HepG2 cells in 6-well plates and treat with this compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached with Trypsin-EDTA, combined with the supernatant, and washed twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI solution according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Proposed Protocol)

To determine if this compound induces cell cycle arrest, analysis can be performed using propidium iodide staining.

-

Cell Treatment: Treat cells in 6-well plates with this compound as described for the apoptosis assay.

-

Cell Fixation: Harvest and wash the cells with PBS, then fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells to remove ethanol and resuspend them in a PI staining solution containing RNase A.

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound demonstrates potent cytotoxic activity against both MCF-7 breast cancer and HepG2 liver cancer cell lines, with IC50 values in the low micromolar range. While the complete mechanism of action requires further investigation, preliminary evidence from molecular docking and extensive literature on its parent compounds suggest that its anticancer effects are likely mediated through the inhibition of Hsp90 and the disruption of critical cell survival pathways like PI3K/Akt/mTOR, leading to the induction of apoptosis and cell cycle arrest. The experimental protocols provided herein offer a robust framework for further preclinical evaluation of this promising antitumor agent.

References

Silybin Derivatives in Oncology: A Deep Dive into Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Silybin, a natural flavonolignan extracted from milk thistle (Silybum marianum), has long been investigated for its therapeutic potential, particularly in cancer therapy.[1][2][3] However, its clinical application has been hampered by limitations such as poor water solubility and moderate potency.[4][5] This has spurred extensive research into the synthesis of silybin derivatives to enhance its anticancer efficacy. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of these derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Core Structure-Activity Relationship Insights

The core structure of silybin, a conjugate of a flavonoid and a lignan, offers multiple sites for chemical modification. Research has demonstrated that specific structural alterations can significantly boost its antiproliferative and pro-apoptotic activities against various cancer cell lines. Key modifications include alkylation, dehydration, and the addition of carbamate or acetyl groups.

Alkylated and Dehydrosilybin Derivatives: Enhancing Potency

Systematic investigations into alkylated derivatives of silybin and its oxidized form, 2,3-dehydrosilybin, have revealed a significant increase in anticancer activity. Notably, methylation and ethylation at the 7-O position have proven to be particularly effective. For instance, 7-O-methylsilibinin and 7-O-ethylsilibinin have shown a remarkable 98- and 123-fold increase in antiproliferative potency against the LNCaP human androgen-dependent prostate cancer cell line, respectively.

Similarly, 2,3-dehydrosilybin (DHS) and its derivatives, such as 7-O-methyl-2,3-dehydrosilibinin and 7-O-ethyl-2,3-dehydrosilibinin, have demonstrated superior potency against both androgen-dependent and androgen-independent prostate cancer cell lines. Further studies have confirmed the enhanced efficacy of 2,3-dehydrosilybin (DHS), 7-O-methylsilybin (7OM), and 7-O-galloylsilybin (7OG) in human bladder, colon, and prostate cancer cells. These derivatives consistently exhibit better growth inhibitory and apoptotic effects compared to the parent silybin molecule.

Carbamate Derivatives: A Novel Class with High Efficacy

A newer class of silybin and 2,3-dehydrosilybin derivatives bearing carbamate groups has shown significant promise. These compounds have demonstrated markedly higher antiproliferative activity against a panel of human cancer cell lines, including breast (MCF-7), lung (NCI-H1299), liver (HepG2), and colon (HT29) cancer. For example, certain carbamate derivatives exhibited IC50 values in the low micromolar range, a substantial improvement over silybin's typical IC50 of 50–200 μM.

Acetylated Derivatives: Targeting Liver Cancer

Regioselective acetylation of silybin has also been explored as a strategy to enhance its cytotoxic effects, particularly against hepatocellular carcinoma. One such derivative, 3,5,7,20,23-penta-O-acetyl-2,3-dehydrosilybin, was found to be 12 times more potent than the parent silybin in the HepG2 cell line. This compound was also shown to induce S-phase cell cycle arrest and apoptosis.

Quantitative Analysis of Anticancer Activity

The following tables summarize the in vitro cytotoxicity of various silybin derivatives across different cancer cell lines, as measured by their half-maximal inhibitory concentration (IC50) values.

Table 1: IC50 Values (µM) of Alkylated Silybin and 2,3-Dehydrosilybin Derivatives in Prostate Cancer Cell Lines

| Compound | LNCaP (Androgen-Dependent) | PC-3 (Androgen-Independent) | DU145 (Androgen-Independent) |

| Silibinin | >150 | >150 | >150 |

| 7-O-Methylsilibinin | 1.5 | 10.1 | 12.3 |

| 7-O-Ethylsilibinin | 1.2 | 8.5 | 9.8 |

| 2,3-Dehydrosilibinin | 25.4 | 18.7 | 22.1 |

| 7-O-Methyl-2,3-dehydrosilibinin | 2.5 | 5.2 | 4.6 |

| 7-O-Ethyl-2,3-dehydrosilibinin | 2.1 | 4.8 | 3.9 |

Table 2: IC50 Values (µM) of Silybin and its Derivatives in Various Cancer Cell Lines

| Compound | HTB9 (Bladder) | HCT116 (Colon) | PC3 (Prostate) | MCF-7 (Breast) | NCI-H1299 (Lung) | HepG2 (Liver) | HT29 (Colon) |

| Silybin | >100 | >100 | >100 | >20 | >20 | >20 | >20 |

| 2,3-Dehydrosilybin (DHS) | 45 | 55 | 60 | >20 | >20 | >20 | >20 |

| 7-O-Methylsilybin (7OM) | 35 | 40 | 50 | - | - | - | - |

| 7-O-Galloylsilybin (7OG) | 25 | 30 | 40 | - | - | - | - |

| Carbamate Derivative 2h | - | - | - | 2.08 | - | - | - |

| Carbamate Derivative 3h | - | - | - | 5.54 | - | 9.99 | - |

| Carbamate Derivative 3f | - | - | - | 6.84 | - | - | - |

| Carbamate Derivative 3e | - | - | - | - | 8.07 | - | 6.27 |

| Carbamate Derivative 3g | - | - | - | - | 8.45 | 8.88 | - |

| Carbamate Derivative 2g | - | - | - | - | 9.09 | - | - |

Key Mechanistic Pathways

The enhanced anticancer activity of silybin derivatives is attributed to their ability to modulate critical cellular signaling pathways involved in cell proliferation, survival, and death.

Induction of Apoptosis

A primary mechanism of action for potent silybin derivatives is the induction of apoptosis, or programmed cell death. This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic process. For example, 7-O-tyrosyl silybin derivatives have been shown to induce apoptosis in PC-3 prostate cancer cells, as confirmed by an increase in cleaved caspase-3. Similarly, DHS, 7OM, and 7OG have demonstrated superior apoptotic activity compared to silybin in HTB9 bladder cancer cells, evidenced by increased levels of cleaved PARP (cPARP), a marker of apoptosis.

References

- 1. journals.plos.org [journals.plos.org]

- 2. Anti-cancer efficacy of silybin derivatives -- a structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Cancer Efficacy of Silybin Derivatives - A Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Silibinin Derivatives as Anti-Prostate Cancer Agents: Synthesis and Cell-Based Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antitumor activity of novel silibinin and 2,3-dehydrosilybin derivatives with carbamate groups - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evaluation of 2,3-Dehydrosilybin Derivatives as Anticancer Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,3-dehydrosilybin (DHS), an oxidized derivative of silybin, the major active constituent of milk thistle, has garnered significant attention for its potent anticancer properties, often exceeding those of its parent compound. This technical guide provides a comprehensive overview of the preclinical evaluation of novel 2,3-dehydrosilybin derivatives as promising anticancer agents. This document details their mechanism of action, including the induction of apoptosis and cell cycle arrest, and their impact on key oncogenic signaling pathways. Furthermore, it presents a compilation of in vitro efficacy data, detailed experimental protocols for key assays, and available in vivo evidence, offering a valuable resource for researchers in the field of oncology drug discovery and development.

Introduction

The quest for novel, effective, and less toxic anticancer agents is a paramount challenge in oncology research. Natural products and their semi-synthetic derivatives have historically been a rich source of anticancer drugs. 2,3-dehydrosilybin, a flavonolignan, has emerged as a promising scaffold for the development of new anticancer therapeutics. Its derivatives have demonstrated enhanced cytotoxic and antiproliferative activities against a range of cancer cell lines compared to silybin. This guide focuses on the preclinical data supporting the development of these derivatives, with a particular emphasis on their cellular and molecular mechanisms of action.

In Vitro Anticancer Activity

A significant body of research has focused on the synthesis and in vitro evaluation of a diverse array of 2,3-dehydrosilybin derivatives. These modifications, primarily involving alkylation, esterification, and the introduction of carbamate or aminoalkyl groups at various positions of the silybin backbone, have yielded compounds with substantially improved anticancer potency. The in vitro efficacy of these derivatives has been assessed across a panel of human cancer cell lines, with IC50 values often in the low micromolar range.

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the reported 50% inhibitory concentration (IC50) values of various 2,3-dehydrosilybin derivatives against several human cancer cell lines.

Table 1: IC50 Values (µM) of Carbamate Derivatives of 2,3-Dehydrosilybin [1]

| Compound | MCF-7 (Breast) | NCI-H1299 (Lung) | HepG2 (Liver) | HT29 (Colon) |

| 3f | 6.84 | >20 | >20 | >20 |

| 3h | 5.54 | >20 | 9.99 | >20 |

| 3c | >20 | >20 | 9.47 | 9.32 |

| 3e | >20 | 8.07 | >20 | 6.27 |

| 3g | 7.96 | 8.45 | 8.88 | 17.23 |

Table 2: IC50 Values (µM) of 5-O-Alkyl-2,3-dehydrosilybin Derivatives [2]

| Compound | LNCaP (Prostate) | PC-3 (Prostate) | DU145 (Prostate) |

| 5-O-propyl | <8 | <8 | <8 |

| 5-O-butyl | <8 | <8 | <8 |

| 5-O-pentyl | <8 | <8 | <8 |

| 5-O-hexyl | <8 | <8 | <8 |

| 5-O-heptyl | <8 | <8 | <8 |

Table 3: IC50 Values (µM) of 7-O-aminoalkyl-2,3-dehydrosilybin Derivatives [3]

| Compound | HCT116 (Colon) |

| 6a | Low µM |

| 6c | Low µM |

Mechanism of Action

The anticancer effects of 2,3-dehydrosilybin derivatives are multifaceted, involving the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of critical signaling pathways that drive tumor growth and survival.

Induction of Apoptosis

Numerous studies have shown that 2,3-dehydrosilybin and its derivatives induce apoptosis in cancer cells.[2][4] This is a crucial mechanism for eliminating malignant cells. Apoptosis induction is often confirmed by detecting the externalization of phosphatidylserine, DNA fragmentation, and the cleavage of key apoptotic proteins such as caspases and poly(ADP-ribose) polymerase (PARP).

Cell Cycle Arrest

In addition to apoptosis, these compounds have been shown to arrest the cell cycle at various phases, thereby inhibiting cancer cell proliferation. For instance, 5-O-heptyl-2,3-dehydrosilybin has been reported to arrest the cell cycle in the G0/G1 phase in prostate cancer cells. Other derivatives have been found to induce G2 phase arrest in colon cancer cells.

Inhibition of Oncogenic Signaling Pathways

2,3-dehydrosilybin and its derivatives exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer.

The epidermal growth factor receptor (EGFR) and the downstream extracellular signal-regulated kinase (ERK) pathway are critical for cell proliferation and survival. 2,3-dehydrosilybin has been shown to inhibit the phosphorylation of both EGFR and ERK1/2, thereby attenuating this pro-growth signaling cascade.

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another crucial survival pathway that is frequently hyperactivated in cancer. Inhibition of Akt phosphorylation by 2,3-dehydrosilybin has been observed, suggesting that the anti-apoptotic effects of these compounds are, in part, mediated through the suppression of this pathway.

Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a key role in tumor cell proliferation, survival, and angiogenesis. 2,3-dehydrosilybin has been demonstrated to reduce the phosphorylation of STAT3, leading to the downregulation of its target genes involved in tumorigenesis.

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used in the preclinical evaluation of 2,3-dehydrosilybin derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the 2,3-dehydrosilybin derivatives for 24-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Treat cells with the desired concentration of the 2,3-dehydrosilybin derivative for the indicated time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

-

Procedure:

-

Treat cells with the test compound for the desired duration.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect the expression levels of specific proteins, such as cleaved caspase-3 and cleaved PARP, which are hallmarks of apoptosis.

-

Procedure:

-

Lyse the treated and untreated cells in RIPA buffer to extract total proteins.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Preclinical Evaluation

While in vitro studies provide valuable initial data, in vivo evaluation in animal models is crucial to assess the therapeutic potential of anticancer agents.

Xenograft Tumor Model

The most common in vivo model for evaluating anticancer drugs is the xenograft model, where human cancer cells are implanted into immunocompromised mice.

-

Experimental Workflow:

-

Subcutaneously inject a suspension of human cancer cells (e.g., ASZ human basal cell carcinoma cells) into the flank of athymic nude mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into control and treatment groups.

-

Administer the 2,3-dehydrosilybin derivative (e.g., orally) at a specified dose and schedule.

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

-

In Vivo Efficacy of 2,3-Dehydrosilybin

In an ectopic allograft model using ASZ human basal cell carcinoma cells, oral administration of 2,3-dehydrosilybin (DHS) at a dose of 200 mg/kg body weight resulted in a significant inhibition of tumor growth by 71% (P < 0.05). This was accompanied by a decrease in the expression of proliferation markers such as PCNA and cyclin D1 in the tumor tissues.

Pharmacokinetics and Toxicity

Limited information is currently available on the in vivo pharmacokinetics and toxicity of 2,3-dehydrosilybin derivatives. One study investigated the pharmacokinetics of the parent compound, 2,3-dehydrosilybin, in rats using a nanomicellar formulation to improve its poor aqueous solubility. This formulation resulted in a higher maximum plasma concentration (Cmax), a shorter time to reach Cmax (Tmax), a prolonged mean residence time (MRT), and an increased area under the curve (AUC), indicating improved bioavailability compared to a suspension. Some derivatives have been described as "relatively non-cytotoxic," suggesting a favorable preliminary safety profile. However, comprehensive in vivo pharmacokinetic and toxicology studies for the broader class of 2,3-dehydrosilybin derivatives are still needed to fully assess their drug-like properties and therapeutic window.

Visualizations

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways inhibited by 2,3-dehydrosilybin derivatives.

Caption: Inhibition of Oncogenic Signaling Pathways by 2,3-Dehydrosilybin Derivatives.

Experimental Workflows

References

- 1. New C-23 modified of silybin and 2,3-dehydrosilybin: synthesis and preliminary evaluation of antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. Flavonolignans silybin, silychristin and 2,3-dehydrosilybin showed differential cytoprotective, antioxidant and anti-apoptotic effects on splenocytes from Balb/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New derivatives of silybin and 2,3-dehydrosilybin and their cytotoxic and P-glycoprotein modulatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Docking Studies of 2,3-Dehydrosilybin Derivatives with the Hsp90 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular docking interactions between 2,3-dehydrosilybin derivatives and the Heat shock protein 90 (Hsp90) receptor. Hsp90 is a promising target for cancer therapy due to its role in stabilizing a wide array of oncogenic client proteins.[1][2][3] 2,3-Dehydrosilybin, a derivative of the natural product silybin, has shown potential as an Hsp90 inhibitor, and its derivatives are being explored to enhance this activity.[4][5] This document outlines the core signaling pathways, experimental methodologies, and quantitative data related to these interactions, offering a valuable resource for researchers in the field of drug discovery and development.

Hsp90 Signaling and its Role in Cancer

Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the conformational maturation, stability, and activity of numerous client proteins. Many of these client proteins are key components of signaling pathways that are often dysregulated in cancer, promoting cell proliferation, survival, and metastasis. By inhibiting Hsp90, multiple oncogenic pathways can be simultaneously disrupted, making it an attractive target for cancer therapy.

Key signaling pathways influenced by Hsp90 include:

-

PI3K/Akt/mTOR Pathway: Hsp90 stabilizes key components of this pathway, such as Akt, which is central to cell survival and proliferation.

-

RAS/RAF/MEK/ERK Pathway: The protein kinase Raf-1 is a well-known Hsp90 client protein, and its stabilization is critical for the propagation of growth signals.

-

Tyrosine Kinase Receptors: Many receptor tyrosine kinases, such as HER2, EGFR, and MET, which are often overexpressed or mutated in cancer, are dependent on Hsp90 for their stability and function.

-

Cell Cycle Regulation: Hsp90 is involved in the stability of cell cycle regulators like CDK4 and CDK2.

-

Apoptosis Regulation: Anti-apoptotic proteins such as Bcl-2 can be stabilized by Hsp90.

The inhibition of Hsp90 leads to the degradation of these client proteins via the ubiquitin-proteasome pathway, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activities of representative 2,3-dehydrosilybin derivatives against various human cancer cell lines. The IC50 values indicate the concentration of the compound required to inhibit the growth of 50% of the cells. Lower IC50 values suggest higher potency. Docking scores, where available, provide a theoretical estimation of the binding affinity to the Hsp90 receptor.

| Compound | Derivative Type | Target Cell Line | IC50 (µM) | Docking Score (kcal/mol) | Reference |

| 2h | Carbamate | MCF-7 | 2.08 | - | |

| 3h | Carbamate | MCF-7 | 5.54 | - | |

| 3f | Carbamate | MCF-7 | 6.84 | - | |

| 3e | Carbamate | NCI-H1299 | 8.07 | - | |

| 3g | Carbamate | NCI-H1299 | 8.45 | - | |

| 2g | Carbamate | NCI-H1299 | 9.09 | - | |

| 3g | Carbamate | HepG2 | 8.88 | - | |

| 3c | Carbamate | HepG2 | 9.47 | - | |

| 3h | Carbamate | HepG2 | 9.99 | - | |

| 3e | Carbamate | HT29 | 6.27 | - | |

| 2e | Carbamate | HT29 | 9.13 | - | |

| 3c | Carbamate | HT29 | 9.32 | - | |

| Silibinin | - | - | >20 | - | |

| 2,3-DHS | - | - | >20 | - | |

| MPC-3100 | Purine-based | - | - | -13.31 |

Experimental Protocols

Molecular Docking Protocol

A generalized protocol for molecular docking of 2,3-dehydrosilybin derivatives with the Hsp90 receptor is outlined below. This process is computational and aims to predict the binding mode and affinity of a ligand to a protein.

-

Protein Preparation:

-

Obtain the 3D crystal structure of the Hsp90 protein from the Protein Data Bank (PDB). A common PDB ID used is 2XJX.

-

Remove water molecules and any co-crystallized ligands from the protein structure.

-

Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges) to the protein atoms.

-

Define the binding site, typically the ATP-binding pocket in the N-terminal domain.

-

-

Ligand Preparation:

-

Generate the 3D structures of the 2,3-dehydrosilybin derivatives.

-

Optimize the geometry of the ligands and assign partial charges.

-

-

Docking Simulation:

-

Utilize a docking software such as AutoDock, GOLD, or MOE.

-

Perform the docking of each derivative into the defined binding site of Hsp90. The software will explore various conformations and orientations of the ligand.

-

A scoring function is used to rank the different poses based on their predicted binding affinity. Lower scores generally indicate a more favorable binding.

-

-

Analysis of Results:

-

Analyze the top-ranked docking poses to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of Hsp90.

-

Visualize the protein-ligand complexes to understand the structural basis of the interaction.

-

Synthesis of 2,3-Dehydrosilybin Derivatives

The synthesis of 2,3-dehydrosilybin derivatives often starts from silybin, which is oxidized to 2,3-dehydrosilybin (DHS). Subsequent modifications can be made to the hydroxyl groups of the DHS molecule.

General Procedure for Carbamate Derivatives:

-

Dissolve 2,3-dehydrosilybin in a suitable solvent such as dichloromethane (DCM).

-

Add a base, for example, triethylamine (TEA).

-

Add the desired carbamyl chloride dropwise to the solution at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 12 hours).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the crude product using column chromatography to obtain the desired carbamate derivative.

In Vitro Hsp90 Inhibition Assay

A common method to assess Hsp90 inhibition is a competitive binding assay. This assay measures the ability of a test compound to displace a known fluorescently labeled Hsp90 inhibitor.

-

Reagents and Materials:

-

Purified recombinant Hsp90 protein.

-

A fluorescently labeled Hsp90 inhibitor (e.g., FITC-geldanamycin).

-

The 2,3-dehydrosilybin derivatives to be tested.

-

Assay buffer.

-

96-well microplates.

-

A fluorescence plate reader.

-

-

Assay Procedure:

-

Add a fixed concentration of the fluorescently labeled Hsp90 inhibitor to each well of the microplate.

-

Add varying concentrations of the 2,3-dehydrosilybin derivatives to the wells. Include a control with no test compound.

-

Add a fixed concentration of the Hsp90 protein to initiate the binding reaction.

-

Incubate the plate for a specific time at a controlled temperature to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization or intensity using a plate reader. A decrease in fluorescence signal indicates displacement of the fluorescent probe by the test compound.

-

-

Data Analysis:

-

Plot the fluorescence signal against the concentration of the test compound.

-

Calculate the IC50 value, which is the concentration of the test compound that causes a 50% reduction in the fluorescence signal.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for studying Hsp90 inhibitors and the logical relationship between Hsp90 and its client proteins.

This guide provides a foundational understanding of the molecular docking studies of 2,3-dehydrosilybin derivatives with the Hsp90 receptor. The presented data and protocols can serve as a valuable starting point for further research and development of novel Hsp90-targeted cancer therapies.

References

- 1. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antitumor activity of novel silibinin and 2,3-dehydrosilybin derivatives with carbamate groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Revisiting silibinin as a novobiocin-like Hsp90 C-terminal inhibitor: Computational modeling and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]

Pro-Apoptotic Activity of Silybin and 2,3-Dehydrosilybin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pro-apoptotic activities of silybin and its oxidized derivative, 2,3-dehydrosilybin, both in vitro and in vivo. It is designed to serve as a resource for researchers and professionals in the field of oncology and drug development, offering detailed insights into the mechanisms of action, experimental methodologies, and quantitative data related to these promising natural compounds.

Introduction

Silybin, the major active constituent of silymarin extracted from the milk thistle plant (Silybum marianum), has garnered significant attention for its multifaceted pharmacological properties, including its potent anti-cancer effects.[1] One of the key mechanisms underlying its anti-neoplastic activity is the induction of apoptosis, or programmed cell death, in various cancer cell types. 2,3-dehydrosilybin, a more potent oxidized derivative of silybin, has also demonstrated significant pro-apoptotic potential.[2] This guide delves into the molecular pathways activated by these compounds to trigger cancer cell death and provides a summary of the quantitative data from pertinent studies.

Pro-Apoptotic Mechanisms of Silybin

Silybin induces apoptosis through a multi-pronged approach, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. Its activity is characterized by the modulation of key regulatory proteins involved in cell death signaling.

Intrinsic Apoptotic Pathway

The intrinsic pathway is a major target of silybin's pro-apoptotic action. Silybin treatment has been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[3] This event triggers a cascade of caspase activation, ultimately leading to apoptosis. Key molecular events in this pathway include:

-

Modulation of Bcl-2 Family Proteins: Silybin alters the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. It upregulates Bax and downregulates Bcl-2, shifting the ratio in favor of apoptosis.[4][5]

-

Cytochrome c Release: The altered Bcl-2/Bax ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c.

-

Caspase Activation: Cytosolic cytochrome c associates with Apaf-1 to form the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.

Extrinsic Apoptotic Pathway

Silybin also activates the extrinsic apoptotic pathway, which is initiated by the binding of death ligands to their corresponding receptors on the cell surface. The key steps include:

-

Upregulation of Death Receptors: Silybin enhances the expression of TNF-related apoptosis-inducing ligand (TRAIL) death receptors, DR4 (TRAIL-R1) and DR5 (TRAIL-R2), on the surface of cancer cells. This sensitization makes the cells more susceptible to TRAIL-induced apoptosis.

-

Caspase-8 Activation: The binding of TRAIL to its receptors leads to the recruitment of adaptor proteins like FADD and the subsequent activation of the initiator caspase-8.

-

Crosstalk with the Intrinsic Pathway: Activated caspase-8 can cleave Bid, a pro-apoptotic Bcl-2 family protein, into its truncated form (tBid). tBid then translocates to the mitochondria to amplify the apoptotic signal by promoting Bax activation and cytochrome c release, thus linking the extrinsic and intrinsic pathways.

Pro-Apoptotic Mechanisms of 2,3-Dehydrosilybin

2,3-Dehydrosilybin (DHS) generally exhibits more potent pro-apoptotic activity compared to silybin. Its mechanisms of action are largely similar, involving caspase-dependent pathways.

-

Caspase Activation: DHS treatment triggers the cleavage and activation of caspase-8, caspase-9, and the effector caspase-3 in a dose-dependent manner.

-

Mitochondrial Involvement: Similar to silybin, DHS induces depolarization of the mitochondrial membrane potential and the release of cytochrome c into the cytosol. It also downregulates the anti-apoptotic protein Bcl-2.

-

Death Receptor Pathway Engagement: The activation of caspase-8 suggests the involvement of the extrinsic death receptor pathway in DHS-induced apoptosis.

Quantitative Data on Pro-Apoptotic Activity

The following tables summarize the quantitative data from various in vitro and in vivo studies on the pro-apoptotic effects of silybin and 2,3-dehydrosilybin.

Table 1: In Vitro Pro-Apoptotic Activity of Silybin

| Cell Line | Concentration (µM) | Treatment Duration (h) | Apoptotic Cells (%) | Assay Method | Reference |

| AsPC-1 (Pancreatic) | 100 | 24 | 13.24 | Annexin V/PI | |

| AsPC-1 (Pancreatic) | 100 | 48 | 25.02 | Annexin V/PI | |

| AsPC-1 (Pancreatic) | 100 | 72 | 29.03 | Annexin V/PI | |

| BxPC-3 (Pancreatic) | 100 | 24 | 7.02 | Annexin V/PI | |

| BxPC-3 (Pancreatic) | 100 | 48 | 18.14 | Annexin V/PI | |

| BxPC-3 (Pancreatic) | 100 | 72 | 23.03 | Annexin V/PI | |

| Panc-1 (Pancreatic) | 100 | 24 | 6.03 | Annexin V/PI | |

| Panc-1 (Pancreatic) | 100 | 48 | 15.09 | Annexin V/PI | |

| Panc-1 (Pancreatic) | 100 | 72 | 20.34 | Annexin V/PI | |

| YD10B (Oral) | 50-200 | 48 | Dose-dependent increase | Annexin V/PI | |

| Ca9-22 (Oral) | 50-200 | 48 | Dose-dependent increase | Annexin V/PI | |

| MIA PaCa-2 (Pancreatic) | 40 | 24 | ~40 | Annexin V/PI | |

| MIA PaCa-2 (Pancreatic) | 50 | 24 | >80 | Annexin V/PI | |

| AGS (Gastric) | 80 µg/ml | 24 | 52.13 | Annexin V/PI |

Table 2: In Vivo Pro-Apoptotic Activity of Silybin

| Animal Model | Cancer Type | Dosage | Treatment Duration | Apoptosis Induction | Assay Method | Reference |

| Nude Mice | Colorectal (LoVo xenograft) | 100-200 mg/kg/day | 6 weeks | Significant increase | TUNEL | |

| BALB/c-nu Mice | Oral (Ca9-22 xenograft) | 100 mg/kg (i.p.) | - | Significant suppression of tumor growth | - | |

| Nude Mice | Breast (MCF-7 xenograft) | 25 mg/kg | 21 days | 48% increase in TUNEL-positive cells | TUNEL | |

| Nude Mice | Gastric (AGS xenograft) | 100 mg/kg | 14 days | 26% increase in TUNEL-positive cells | TUNEL | |

| C57BL/6J Mice | Hepatocarcinoma | 700 mg/kg (oral) | 4 weeks | Upregulation of TRAIL, DR5, and caspase-3 activation | qRT-PCR, Caspase activity assay |

Table 3: In Vitro Pro-Apoptotic Activity of 2,3-Dehydrosilybin

| Cell Line | Concentration (µM) | Treatment Duration (h) | Apoptotic Cells (%) | Assay Method | Reference |

| HeLa (Cervical) | Dose-dependent | 24 | Significant increase | - | |

| PC-3 (Prostate) | up to 100 | 16 | Significant increase | F2N12S and CYTOX AADvanced double staining | |

| Splenocytes (Mouse) | 50 | 24 | Anti-apoptotic effect observed | Annexin V/PI |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the pro-apoptotic activity of silybin and 2,3-dehydrosilybin.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of silybin or 2,3-dehydrosilybin for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Protocol:

-

Seed cells in 6-well plates and treat with silybin or 2,3-dehydrosilybin as required.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Caspase Activity Assay

Principle: This colorimetric assay measures the activity of specific caspases (e.g., caspase-3, -8, -9) using synthetic peptide substrates conjugated to a chromophore (p-nitroaniline, pNA). Cleavage of the substrate by the active caspase releases the chromophore, which can be quantified by measuring the absorbance.

Protocol:

-

Treat cells with silybin or 2,3-dehydrosilybin for the desired time.

-

Lyse the cells and collect the protein lysate.

-

Determine the protein concentration of the lysate.

-

Incubate a specific amount of protein lysate with the corresponding caspase substrate (e.g., DEVD-pNA for caspase-3, IETD-pNA for caspase-8, LEHD-pNA for caspase-9) in a 96-well plate.

-

Incubate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the fold-increase in caspase activity relative to the untreated control.

Western Blotting for Apoptosis-Related Proteins

Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathways, such as Bcl-2, Bax, cleaved caspases, and PARP.

Protocol:

-

Treat cells and prepare protein lysates as described for the caspase activity assay.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Xenograft Model

Principle: This model involves the subcutaneous or orthotopic implantation of human cancer cells into immunocompromised mice to study tumor growth and the efficacy of anti-cancer agents in a living organism.

Protocol:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells) into the flank of athymic nude mice.

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomly assign the mice to control and treatment groups.

-

Administer silybin or 2,3-dehydrosilybin to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

-

Measure tumor volume and body weight regularly (e.g., twice a week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, TUNEL assay, western blotting).

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Silybin-induced apoptosis signaling pathways.

Caption: In Vitro experimental workflow for apoptosis assessment.

Caption: In Vivo xenograft model experimental workflow.

Conclusion

Silybin and its derivative, 2,3-dehydrosilybin, are potent inducers of apoptosis in a wide range of cancer cells, acting through both the intrinsic and extrinsic pathways. Their ability to modulate key apoptotic regulators, such as the Bcl-2 family proteins and death receptors, makes them promising candidates for cancer therapy and chemoprevention. The data and protocols presented in this guide provide a solid foundation for further research into the clinical application of these natural compounds. Future studies should focus on optimizing delivery systems to enhance their bioavailability and on exploring their synergistic effects with conventional chemotherapeutic agents.

References

- 1. Silibinin induces oral cancer cell apoptosis and reactive oxygen species generation by activating the JNK/c-Jun pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antitumor activity of novel silibinin and 2,3-dehydrosilybin derivatives with carbamate groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Silibinin triggers apoptotic signaling pathways and autophagic survival response in human colon adenocarcinoma cells and their derived metastatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Silibinin Induces Both Apoptosis and Necroptosis with Potential Anti-tumor Efficacy in Lung Cancer - Zhang - Anti-Cancer Agents in Medicinal Chemistry [rjpbr.com]

- 5. Silymarin inhibited proliferation and induced apoptosis in hepatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential: A Technical Guide to the Anticancer Properties of Novel Flavonolignans

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonolignans, a class of natural phenols, are gaining significant attention in oncology for their potential as anticancer agents. These hybrid molecules, composed of a flavonoid and a lignan moiety, exhibit a range of biological activities, including potent cytotoxic and chemopreventive effects against various cancer types. This technical guide provides an in-depth overview of the anticancerogenic properties of two novel flavonolignans, Hydnocarpin and Silibinin , with a brief mention of the emerging compound Palmyrahin . It is designed to equip researchers, scientists, and drug development professionals with the critical data, detailed methodologies, and mechanistic insights necessary to advance the investigation and application of these promising compounds.

Data Presentation: Anticancer Activity of Novel Flavonolignans

The following tables summarize the in vitro cytotoxic activity of Hydnocarpin, Silibinin, and Palmyrahin against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxic Activity of Hydnocarpin

| Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| A2780 | Ovarian Cancer | ~10 | 48 |

| HeyA8 | Ovarian Cancer | Not specified | 48 |

| ES2 | Ovarian Cancer | Not specified | 48 |

| SKOV3 | Ovarian Cancer | Not specified | 48 |

| A375 | Malignant Melanoma | 57.6 ± 1.3 | 24 |

| 41.5 ± 1.7 | 48 | ||

| A549 | Lung Adenocarcinoma | >100 | 24 |

| 72.7 ± 1.4 | 48 | ||

| CCRF-CEM | Leukemia | 19.11 | Not specified |

| MDA-MB-231-pcDNA | Breast Cancer | 4.07 | Not specified |

| HCT116 p53+/+ | Colon Cancer | 11.44 | Not specified |

Table 2: Cytotoxic Activity of Silibinin

| Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| MCF-7 | Breast Cancer | 150 | 72 |

| MDA-MB-231 | Breast Cancer | 100 | 72 |

| MDA-MB-468 | Breast Cancer | 50 | 72 |

| LNCaP | Prostate Cancer (Androgen-dependent) | 0.35 - 4.66 | Not specified |

| DU145 | Prostate Cancer (Androgen-independent) | 5.29 - 30.33 | Not specified |

| PC-3 | Prostate Cancer (Androgen-independent) | 5.29 - 30.33 | Not specified |

| 8305c | Thyroid Cancer | Cytotoxic effects observed | 24 and 48 |

| MDA-MB-435/DOX | Doxorubicin-resistant Breast Cancer | 290 | Not specified |

Table 3: Cytotoxic Activity of Palmyrahin

| Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| Ishikawa | Endometrial Cancer | 348.2 ± 30.29 | 72 |

| ECC-1 | Endometrial Cancer | 187.3 ± 19.02 | 72 |

Note: Data for Palmyrahin is based on studies of Palmitic Acid, a related compound, due to limited direct data on Palmyrahin itself. Further research is needed to confirm these findings for Palmyrahin.

Signaling Pathways in Flavonolignan-Mediated Anticancer Activity

The anticancer effects of Hydnocarpin and Silibinin are attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.

Hydnocarpin: Induction of ROS-Mediated Intrinsic Apoptosis

Hydnocarpin has been shown to induce apoptosis in cancer cells, particularly ovarian cancer, through the generation of reactive oxygen species (ROS) and the subsequent activation of the intrinsic apoptotic pathway.[1][2][3][4] This process involves the activation of NADPH oxidase (NOX), leading to increased intracellular ROS levels. The accumulation of ROS triggers the mitochondrial apoptotic cascade, characterized by the activation of caspase-9 and caspase-3.[1]

Silibinin: Targeting PI3K/Akt and STAT3/NF-κB Signaling Pathways

Silibinin exhibits pleiotropic anticancer effects by targeting multiple signaling pathways. It is a known inhibitor of the PI3K/Akt pathway, a critical regulator of cell survival and proliferation. By inhibiting this pathway, Silibinin can induce cell cycle arrest and apoptosis. Furthermore, Silibinin has been shown to suppress the activation of STAT3 and NF-κB, transcription factors that play crucial roles in inflammation, tumor progression, and metastasis.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the anticancer properties of flavonolignans.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the flavonolignan in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Gently shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.

Western Blot Analysis for Apoptosis Markers

Principle: Western blotting is a technique used to detect specific proteins in a sample. In the context of apoptosis, it is used to measure the levels of key proteins such as caspases (e.g., caspase-3, caspase-9) and members of the Bcl-2 family (e.g., Bcl-2, Bax).

Protocol:

-

Cell Lysis: Treat cells with the flavonolignan for the desired time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Separate the protein samples on a 10-15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the apoptosis markers of interest (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Tumor Xenograft Model

Principle: This in vivo model is used to evaluate the anticancer efficacy of a compound in a living organism. Human cancer cells are implanted into immunocompromised mice, and the effect of the compound on tumor growth is monitored.

Protocol:

-

Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice), typically 4-6 weeks old.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells in 100 µL of PBS or Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

-

Treatment Administration: Randomly assign mice to treatment and control groups. Administer the flavonolignan (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blotting).

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy of the compound.

Experimental Workflow and Logical Relationships

The discovery and preclinical development of novel anticancer flavonolignans typically follow a structured workflow, from initial screening to in vivo validation.

Conclusion

The novel flavonolignans Hydnocarpin and Silibinin demonstrate significant potential as anticancer therapeutic agents. Their ability to induce apoptosis and inhibit key oncogenic signaling pathways provides a strong rationale for their continued investigation. This technical guide offers a comprehensive resource for researchers to design and execute further studies aimed at elucidating the full therapeutic potential of these and other novel flavonolignans. As our understanding of the molecular mechanisms of these compounds deepens, so too will the opportunities for their translation into effective clinical treatments for a range of malignancies. Further research into less-studied flavonolignans like Palmyrahin is also warranted to expand the arsenal of nature-derived anticancer compounds.

References

- 1. Hydnocarpin, a Natural Flavonolignan, Induces the ROS-Mediated Apoptosis of Ovarian Cancer Cells and Reprograms Tumor-Associated Immune Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. [PDF] Hydnocarpin, a Natural Flavonolignan, Induces the ROS-Mediated Apoptosis of Ovarian Cancer Cells and Reprograms Tumor-Associated Immune Cells | Semantic Scholar [semanticscholar.org]